4-(trans-4-n-Propylcyclohexyl)benzoic acid
Overview
Description
4-(trans-4-n-Propylcyclohexyl)benzoic acid is an organic compound with the molecular formula C16H22O2. It is a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . This compound is known for its applications in the field of liquid crystals and organic synthesis.
Preparation Methods
4-(trans-4-n-Propylcyclohexyl)benzoic acid is typically synthesized through the propylation of cyclohexylbenzoic acid. The reaction involves the esterification of cyclohexylbenzoic acid with 3-bromopropylsulfonate in the presence of an acid catalyst . The reaction conditions generally include a controlled temperature and the use of a suitable solvent to facilitate the reaction.
Chemical Reactions Analysis
4-(trans-4-n-Propylcyclohexyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(trans-4-n-Propylcyclohexyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(trans-4-n-Propylcyclohexyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(trans-4-n-Propylcyclohexyl)benzoic acid can be compared with similar compounds such as:
4-(4-pentylcyclohexyl)benzoic acid: This compound has a similar structure but with a pentyl group instead of a propyl group.
4-(4-butylcyclohexyl)benzoic acid: Another similar compound with a butyl group, used in similar applications.
The uniqueness of this compound lies in its specific structural properties, which make it suitable for particular applications in liquid crystals and organic synthesis .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACLULPMEXHBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983975 | |
Record name | 4-(4-Propylcyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-29-5 | |
Record name | 4-(4-Propylcyclohexyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(trans-4-propylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.601 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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